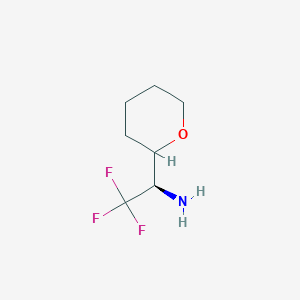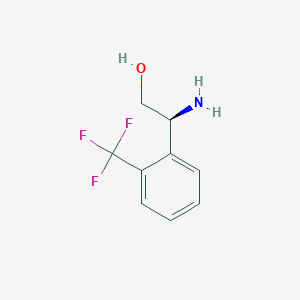
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL is an organic compound belonging to the class of trifluoromethylbenzenes This compound contains a benzene ring substituted with a trifluoromethyl group and an amino alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of 1-(2-(trifluoromethyl)phenyl)ethan-1-one using a chiral catalyst. This method provides high enantiomeric purity and yield . Another method involves the whole-cell biotransformation of 1-(2-(trifluoromethyl)phenyl)ethan-1-one to the corresponding S-alcohol by a strain of Geotrichum silvicola .
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The use of biocatalysis and deep eutectic solvents has also been explored to enhance the sustainability and efficiency of the production process .
化学反応の分析
Types of Reactions: (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and hydroxyl groups, which can act as nucleophiles or electrophiles under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as alkyl halides .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学的研究の応用
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a substrate for enzymatic reactions and as a probe for studying enzyme mechanisms. In medicine, it is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds .
作用機序
The mechanism of action of (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds: Similar compounds to (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL include (1R)-2-amino-1-(3-(trifluoromethyl)phenyl)ethanol and other trifluoromethyl-substituted benzene derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H10F3NO |
|---|---|
分子量 |
205.18 g/mol |
IUPAC名 |
(2S)-2-amino-2-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |
InChIキー |
OIRSHTSIVLNGMS-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(CO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


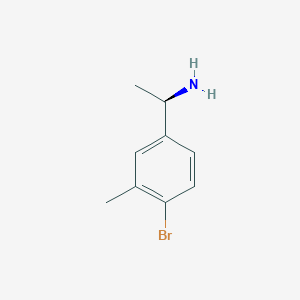
![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
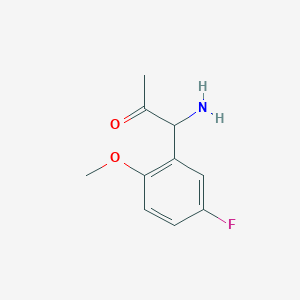

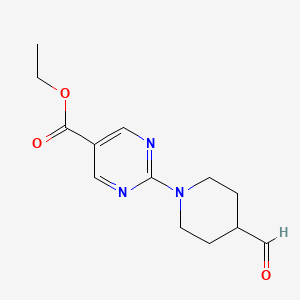

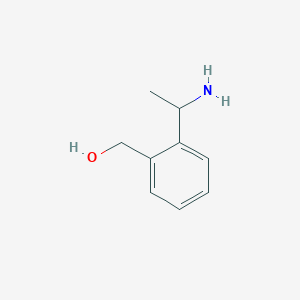
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
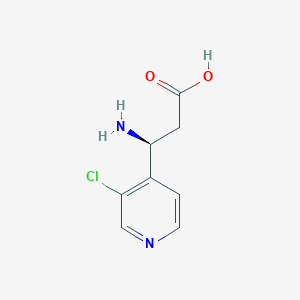
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)


